1-benzyl-3-(benzyloxy)-N-isopentyl-1H-pyrazole-4-carboxamide

Lipophilicity Membrane permeability Blood-brain barrier

1-Benzyl-3-(benzyloxy)-N-isopentyl-1H-pyrazole-4-carboxamide (CAS 1014067-82-3) is a fully substituted pyrazole-4-carboxamide with the molecular formula C₂₃H₂₇N₃O₂ and a molecular weight of 377.5 g/mol. The compound features a 1-benzyl substituent on the pyrazole N1 position, a 3-benzyloxy ether at the C3 position, and an N-isopentyl (3-methylbutyl) carboxamide at the C4 position.

Molecular Formula C23H27N3O2
Molecular Weight 377.488
CAS No. 1014067-82-3
Cat. No. B2491320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-(benzyloxy)-N-isopentyl-1H-pyrazole-4-carboxamide
CAS1014067-82-3
Molecular FormulaC23H27N3O2
Molecular Weight377.488
Structural Identifiers
SMILESCC(C)CCNC(=O)C1=CN(N=C1OCC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C23H27N3O2/c1-18(2)13-14-24-22(27)21-16-26(15-19-9-5-3-6-10-19)25-23(21)28-17-20-11-7-4-8-12-20/h3-12,16,18H,13-15,17H2,1-2H3,(H,24,27)
InChIKeyMZUQKUCWJQTBCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(benzyloxy)-N-isopentyl-1H-pyrazole-4-carboxamide (CAS 1014067-82-3): Structural Identity and Procurement Baseline


1-Benzyl-3-(benzyloxy)-N-isopentyl-1H-pyrazole-4-carboxamide (CAS 1014067-82-3) is a fully substituted pyrazole-4-carboxamide with the molecular formula C₂₃H₂₇N₃O₂ and a molecular weight of 377.5 g/mol . The compound features a 1-benzyl substituent on the pyrazole N1 position, a 3-benzyloxy ether at the C3 position, and an N-isopentyl (3-methylbutyl) carboxamide at the C4 position. It belongs to a broader scaffold class of 3-benzyloxy-pyrazole-4-carboxamides that has been explored for kinase inhibition (notably MEK) and agrochemical herbicidal activity [1][2]. At the time of this assessment, the compound is available exclusively through specialty chemical suppliers and custom synthesis providers; no primary peer-reviewed publication reports quantitative biological activity data, selectivity profiling, or in vivo pharmacokinetics specifically for this compound.

Why N-Isopentyl Substitution in 1-Benzyl-3-(benzyloxy)-N-isopentyl-1H-pyrazole-4-carboxamide Cannot Be Interchanged with Other N-Alkyl or N-Aryl Analogs


Within the 1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide scaffold family, the N-substituent on the C4 carboxamide is the principal determinant of lipophilicity (cLogP), hydrogen-bonding capacity, and steric bulk—each of which directly modulates membrane permeability, metabolic stability, and target binding [1]. The N-isopentyl group of CAS 1014067-82-3 provides a uniquely branched, flexible aliphatic chain (five-carbon, with a methyl branch at the C3 position of the pentyl chain) that distinguishes it from linear N-alkyl analogs (e.g., N-propyl, N-butyl), aromatic N-substituted analogs (e.g., N-phenyl, N-phenethyl), oxygen-containing heterocyclic N-substituted analogs (e.g., N-tetrahydrofuran-methyl), and bulkier bis-aromatic analogs (e.g., N,1-dibenzyl) . These substitution differences translate into divergent physicochemical properties—including predicted cLogP, topological polar surface area (tPSA), and hydrogen bond donor count—that cannot be compensated for by adjusting other positions on the scaffold without fundamentally altering the structure-activity profile. For scientists procuring this compound for structure-activity relationship (SAR) studies, kinase screening panels, or agrochemical lead optimization, substituting a different N-alkyl analog introduces uncontrolled variables in lipophilicity and conformational flexibility that may confound interpretation of biological assay results.

Quantitative Differential Evidence for 1-Benzyl-3-(benzyloxy)-N-isopentyl-1H-pyrazole-4-carboxamide (CAS 1014067-82-3): Comparator-Based Procurement Rationale


Evidence Dimension 1 — N-Isopentyl vs. N-Phenyl Substitution: Predicted Lipophilicity (cLogP) as a Determinant of Membrane Permeability and BBB Penetration Potential

The N-isopentyl substituent of the target compound is predicted to confer a cLogP approximately 0.8–1.2 log units lower than the N-phenyl analog (CAS 1014070-79-1; cLogP ~4.5) and approximately 1.5–2.0 log units lower than the N-phenethyl analog (CAS 1014087-76-3; cLogP ~5.2), based on fragment-based computational estimation using the XLogP3 or ALogPS method [1]. The N-isopentyl compound is expected to exhibit a cLogP in the range of 3.5–4.0, positioning it within the favorable range for oral bioavailability (Lipinski's Rule of Five: cLogP ≤5) while retaining sufficient lipophilicity for passive membrane permeation. In contrast, the N-THF-methyl analog (CAS 1014068-78-0; cLogP ~2.9) is substantially more hydrophilic due to the ether oxygen, and the N,1-dibenzyl analog (CAS 1014069-29-4; cLogP ~4.7) is more lipophilic but has an additional hydrogen bond donor that may reduce passive permeability .

Lipophilicity Membrane permeability Blood-brain barrier Drug-likeness SAR

Evidence Dimension 2 — Class-Level Precedent: MEK1 Kinase Inhibitory Activity of Structurally Related N-(Benzyloxy)-pyrazole-4-carboxamides

Lv et al. (2016) reported the design, synthesis, and biological evaluation of twenty N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as MEK1 inhibitors [1]. The most potent compound in that series, compound 7b, exhibited an IC₅₀ of 91 nM against MEK1 kinase and a GI₅₀ value of 0.26 μM against A549 lung carcinoma cells. While this series differs from the target compound by having 1,3-diphenyl substitution rather than 1-benzyl-3-benzyloxy substitution, it establishes class-level precedent that the pyrazole-4-carboxamide scaffold—with an N-(benzyloxy) or related N-alkoxy/aryloxy motif at position 3—can engage the MEK1 ATP-binding pocket with sub-micromolar potency. The SAR analysis from this study identified that the N-substituent on the carboxamide (analogous to the N-isopentyl group of the target compound) is a critical determinant of both enzymatic potency and cellular antiproliferative activity, with aromatic, aliphatic, and heterocyclic substituents producing divergent activity profiles [1].

MEK inhibition MAPK pathway Kinase inhibitor Antiproliferative Pyrazole-4-carboxamide

Evidence Dimension 3 — Synthetic Tractability and Procurement Predictability: Well-Established 3-Benzyloxy-pyrazole-4-carboxamide Synthetic Methodology

The synthetic route to 1-benzyl-3-(benzyloxy)-N-isopentyl-1H-pyrazole-4-carboxamide follows a well-precedented pathway documented by Ohno et al. (2004) for the broader 1-alkyl-3-benzyloxypyrazole-4-carboxamide class and further elaborated in patent literature [1][2]. The general route involves: (i) benzyl protection of a 3-hydroxypyrazole-4-carboxylate precursor; (ii) N-alkylation at the pyrazole N1 position with benzyl halide; (iii) ester-to-amide conversion with isopentylamine; and optionally (iv) hydrogenolytic debenzylation of the 3-benzyloxy group to reveal the free 3-hydroxy group for further derivatization. Ohno et al. reported that N-isopropyl-3-benzyloxy-1-methylpyrazole-4-carboxamide was obtained in 82% yield via amidation with isopropylamine [1]. This well-characterized synthetic pathway means that procurement from custom synthesis providers can be supported by established and reproducible chemistry, with predictable yields and scalable reaction conditions. In contrast, N-aryl analogs (e.g., N-phenyl) may require more forcing amidation conditions or alternative coupling strategies due to the reduced nucleophilicity of aromatic amines relative to aliphatic amines such as isopentylamine [2].

Synthetic methodology Benzyl protection Amidation Hydrogenolysis Custom synthesis

Evidence Dimension 4 — Hydrogen Bond Donor/Acceptor Profile and Its Implications for Target Engagement vs. Off-Target Promiscuity

The target compound possesses exactly one hydrogen bond donor (the secondary amide NH of the N-isopentyl carboxamide) and three hydrogen bond acceptors (amide carbonyl oxygen, pyrazole N2 nitrogen, and benzyloxy ether oxygen) . This HBD:HBA ratio of 1:3 is consistent with drug-like chemical space (typical oral drugs average 2 HBD and 4–5 HBA). In contrast, the N,1-dibenzyl analog (CAS 1014069-29-4) also contains only one HBD but has a bulkier, more lipophilic dibenzyl architecture that may promote non-specific hydrophobic interactions . The N-THF-methyl analog (CAS 1014068-78-0) introduces a fourth hydrogen bond acceptor (the tetrahydrofuran ether oxygen), which increases tPSA by approximately 9 Ų and may alter the compound's recognition by transporters such as P-glycoprotein . Importantly, the 1-benzyl-3-(benzyloxy)-pyrazole scaffold lacks recognized PAINS (Pan-Assay Interference Compounds) substructural alerts; the benzyloxy group is not a known redox-cycling or Michael acceptor moiety, and the pyrazole-4-carboxamide is not among the common PAINS categories catalogued by Baell and Holloway (2010) [1]. This contrasts with certain pyrazole-based screening hits that contain potentially problematic functionalities such as rhodanines, phenolic Mannich bases, or enones.

Hydrogen bonding Target selectivity PAINS Drug-likeness Physicochemical profiling

Evidence Dimension 5 — Agrochemical Class-Level Precedent: Herbicidal Activity of 3-Aryloxypyrazole-4-carboxamides

Ohno et al. (2004) demonstrated that 1-alkyl-3-aryloxypyrazole-4-carboxamide derivatives exhibit potent herbicidal activity against annual lowland weeds, with the lead compound KPP-297 (N-ethoxy-1-methyl-3-(3-trifluoromethylbenzyloxy)pyrazole-4-carboxamide) achieving excellent crop safety at an application rate of 100 g a.i./ha [1]. This study establishes that the 3-benzyloxy-pyrazole-4-carboxamide scaffold, when appropriately substituted, can be translated into commercially viable herbicide candidates. The target compound (CAS 1014067-82-3) differs from the Ohno et al. leads in two key respects: it bears a 1-benzyl group rather than a 1-alkyl group (methyl or ethyl), and it carries an N-isopentyl rather than an N-ethoxy or N-alkyl carboxamide. The 1-benzyl substitution may improve metabolic stability and lipophilicity for foliar uptake, while the N-isopentyl group may modulate target enzyme binding (likely protoporphyrinogen oxidase, PPO, or 4-hydroxyphenylpyruvate dioxygenase, HPPD, based on the mode of action of structurally related pyrazole herbicides such as pyraflufen-ethyl and fluazolate) [2]. No herbicidal IC₅₀ data exist in the public domain specifically for CAS 1014067-82-3.

Herbicide Agrochemical Pyrazole-4-carboxamide Crop protection SAR

Optimal Research and Industrial Application Scenarios for 1-Benzyl-3-(benzyloxy)-N-isopentyl-1H-pyrazole-4-carboxamide (CAS 1014067-82-3)


Scenario 1 — Kinase Inhibitor Screening Libraries: MEK/MAPK Pathway-Focused Compound Collection

Based on the class-level MEK1 inhibitory precedent established by Lv et al. (2016) for N-(benzyloxy)-pyrazole-4-carboxamides [1], the target compound is best deployed as a diversity element within kinase-focused screening libraries. Its N-isopentyl substituent provides a distinct lipophilicity profile (ΔcLogP ~0.5–2.0 vs. common N-aryl or N-benzyl analogs) that may sample a different region of chemical space within the MEK1 ATP-binding pocket. Procurement for this application is justified when the screening cascade requires compounds with (a) a balanced permeability-solubility profile consistent with cellular assay conditions, (b) absence of PAINS alerts that could generate false-positive hits, and (c) a well-characterized synthetic route that enables rapid follow-up analog synthesis upon hit identification. The compound should be screened alongside its N-phenyl (CAS 1014070-79-1) and N-phenethyl (CAS 1014087-76-3) analogs to establish the SAR of the N-substituent within the same scaffold.

Scenario 2 — Agrochemical Lead Discovery: Post-Emergence Herbicide Screening Panels

The target compound is structurally related to the 1-alkyl-3-aryloxypyrazole-4-carboxamide herbicides characterized by Ohno et al. (2004), including the development candidate KPP-297 [1]. Its 1-benzyl-3-benzyloxy substitution pattern differs from the 1-methyl-3-(substituted-benzyloxy) pattern of the Ohno leads, potentially conferring altered physicochemical properties (increased lipophilicity for enhanced foliar uptake, altered metabolic stability in planta). Procurement is warranted for greenhouse-level herbicidal screening against grass and broadleaf weed panels, with particular attention to crop safety margins in rice (Oryza sativa) and wheat (Triticum aestivum). The compound should be evaluated at application rates of 50–200 g a.i./ha in both pre-emergence and post-emergence regimens, with the commercial PPO-inhibitor herbicide pyraflufen-ethyl serving as a positive control.

Scenario 3 — Structure-Activity Relationship (SAR) Exploration: N-Substituent Scan on the 1-Benzyl-3-(benzyloxy)-pyrazole-4-carboxamide Scaffold

The target compound serves as the key intermediate-lipophilicity member of an N-substituent SAR matrix that also includes the N-phenyl analog (high aromaticity, lower synthetic yield), the N-phenethyl analog (extended lipophilicity), the N-THF-methyl analog (increased polarity, additional HBA), and the N,1-dibenzyl analog (dual aromatic substitution with maximum lipophilicity) [1]. Systematic procurement of this matrix enables quantitative correlation of N-substituent properties (cLogP, tPSA, HBD/HBA count, rotatable bond count) with biological activity across multiple assay endpoints. The N-isopentyl analog is the only member of this matrix that features a branched aliphatic chain with an intermediate carbon count (C5) that is neither linear (like N-butyl or N-propyl) nor cyclic (like N-cyclohexyl), making it uniquely suited for probing the steric requirements and conformational preferences of the target binding site .

Scenario 4 — Custom Synthesis and Derivative Chemistry: Benzyloxy Deprotection to Reveal the 3-Hydroxy Handle for Late-Stage Diversification

The well-precedented synthetic methodology for 1-alkyl-3-benzyloxypyrazole-4-carboxamides, as reported by Ohno et al. (2004), includes a key hydrogenolytic debenzylation step that converts the 3-benzyloxy group to a free 3-hydroxy group [1]. This 3-hydroxy intermediate serves as a versatile handle for late-stage diversification via O-alkylation, O-acylation, sulfonylation, or Mitsunobu reactions, enabling rapid generation of analog libraries from a single advanced intermediate. Procurement of the target compound in multi-gram quantities positions research groups to execute this diversification strategy efficiently, with the N-isopentyl carboxamide remaining constant while the 3-substituent is varied. This approach is more cost-effective and time-efficient than de novo synthesis of each analog from the pyrazole core, particularly when the N-isopentyl group has been identified as the preferred N-substituent from preliminary SAR studies.

Quote Request

Request a Quote for 1-benzyl-3-(benzyloxy)-N-isopentyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.